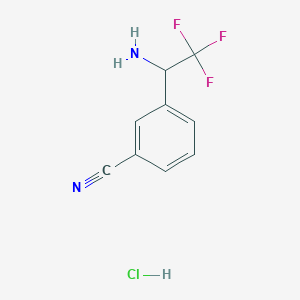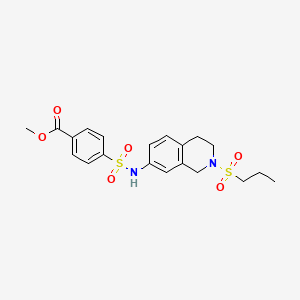![molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9](/img/structure/B2895194.png)
9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound. This compound falls under the category of cyclopentachromene derivatives, characterized by a fused ring system involving a chromene core and a cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through various organic reactions. Typically, it involves cyclization reactions starting from appropriate precursors like substituted phenols and cyclopentadiene derivatives. The synthetic route often requires catalysts and controlled conditions of temperature and pH to ensure successful ring closure and functional group transformations.
Industrial Production Methods
On an industrial scale, the production of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can involve multi-step processes with optimized yields. Commonly, industries employ continuous flow reactors for large-scale synthesis, leveraging high-throughput screening to optimize reaction conditions and catalyst performance.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Under specific conditions, the hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: : The compound can be reduced to add hydrogen atoms to the ring system or the carbonyl group.
Substitution: : Electrophilic aromatic substitution can occur at the chromene ring, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Chromium trioxide
Reduction: : Sodium borohydride, Lithium aluminum hydride
Substitution: : Halogenating agents, Sulfonating agents
Major Products
Oxidation: : 9-Oxo-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reduction: : 7-Methyl-2,3-dihydrocyclopenta[c]chroman-9-ol
Substitution: : Substituted cyclopenta[c]chromenes with various functional groups
Applications De Recherche Scientifique
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has broad applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biochemical interactions and effects on biological systems.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The compound exerts its effects through several mechanisms, including:
Molecular Targets: : It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Involved in pathways related to oxidative stress and inflammatory response, possibly through modulation of signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
7-Methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
9-Hydroxy-7-methylchromen-4(1H)-one
Uniqueness
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique fused ring structure and specific functional groups, which confer distinctive reactivity and biological activity compared to its analogs. This uniqueness allows it to be utilized in specialized applications that require its particular chemical properties.
Hope that helps! What else are you curious about?
Propriétés
IUPAC Name |
9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKMRKKFRWRLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
methanone](/img/structure/B2895112.png)
![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)
![11-methyl-13-(morpholin-4-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2895116.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2895119.png)

![N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B2895126.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
